4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene
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Overview
Description
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzene derivative with trifluoromethoxy reagents under controlled conditions . The chloromethylation can be achieved using chlorinating agents in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloromethyl group can participate in covalent bonding with biological targets, potentially leading to the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
- 4-Bromobenzotrifluoride
- 4-Fluoroanisole
- (Trifluoromethoxy)benzene
- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
- 4-Methoxybiphenyl
- 4-Bromoanisole
Uniqueness: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both a chloromethyl and a trifluoromethoxy group on the same benzene ring is relatively uncommon, making this compound particularly interesting for research and industrial applications .
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZGWNRDAQWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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